

4'-Trifluoromethyl-biphenyl-3-carboxylic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Trifluoromethyl-biphenyl-3-carboxylic acid

Cat. No.: B174845

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **4'-Trifluoromethyl-biphenyl-3-carboxylic acid**

Introduction

4'-Trifluoromethyl-biphenyl-3-carboxylic acid, with the CAS Number 199528-28-4, is a fluorinated aromatic carboxylic acid.^{[1][2][3]} Its structure, featuring a biphenyl core with a carboxylic acid group and an electron-withdrawing trifluoromethyl group, makes it a valuable building block in medicinal chemistry and materials science.^[4] It is utilized as a key intermediate in the synthesis of various molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and novel auxin mimic herbicides.^{[4][5]} The trifluoromethyl group often enhances metabolic stability and binding affinity in bioactive molecules.^[4] This document provides a detailed overview of its core physical properties, experimental determination protocols, and a general workflow for its characterization.

Physical and Chemical Properties

The key physicochemical properties of **4'-Trifluoromethyl-biphenyl-3-carboxylic acid** are summarized below. It is important to note that many of the available data points are predicted values derived from computational models.

Property	Value	Source
IUPAC Name	3-[4-(trifluoromethyl)phenyl]benzoic acid	[2]
CAS Number	199528-28-4	[1] [2] [3]
Molecular Formula	C ₁₄ H ₉ F ₃ O ₂	[1] [2] [3] [6]
Molecular Weight	266.22 g/mol	[1] [3] [4] [6]
Appearance	White solid	[1] [6]
Boiling Point	377.5 ± 42.0 °C (Predicted)	[1]
Density	1.326 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	4.01 ± 0.10 (Predicted)	[1]
XLogP3 (logP)	4.6 (Predicted)	[2]
Solubility	Slightly soluble in Aqueous Base, DMSO, and Methanol	[1]

Experimental Protocols for Property Determination

Standard methodologies are employed to experimentally verify the physical properties of chemical compounds like **4'-Trifluoromethyl-biphenyl-3-carboxylic acid**.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity.

- **Sample Preparation:** A small amount of the dry, powdered compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
- **Apparatus:** The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.
- **Heating:** The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

- Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

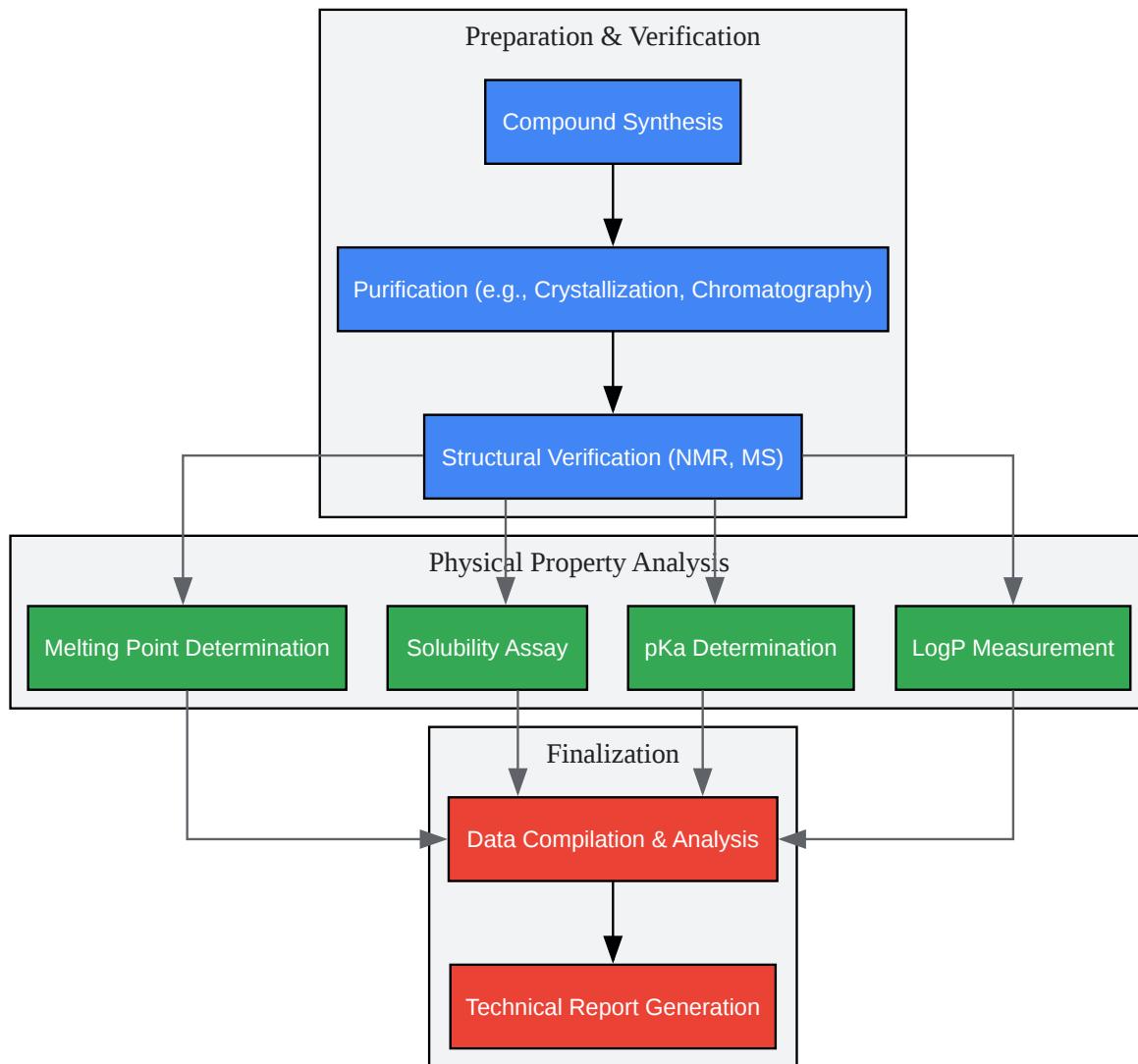
pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

- Solution Preparation: A precise weight of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
- Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution.
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acid solution in small, known increments using a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.


- Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a flask.
- Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- Separation: The resulting saturated solution is filtered or centrifuged to remove all undissolved solid particles.

- Quantification: The concentration of the compound in the clear, saturated solution is measured using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The measured concentration represents the solubility of the compound under the specified conditions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and physical characterization of a chemical compound.

General Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

A general workflow for compound characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 199528-28-4 CAS MSDS (4'-TRIFLUOROMETHYL-BIPHENYL-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4'-Trifluoromethyl-biphenyl-3-carboxylic acid | C14H9F3O2 | CID 2782718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid [myskinrecipes.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [4'-Trifluoromethyl-biphenyl-3-carboxylic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174845#4-trifluoromethyl-biphenyl-3-carboxylic-acid-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

